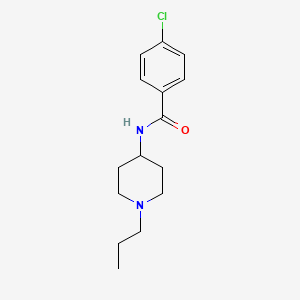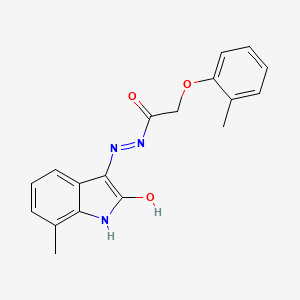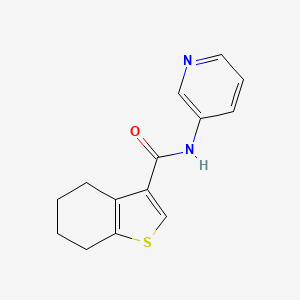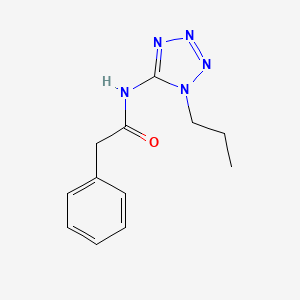
4-chloro-N-(1-propyl-4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-propyl-4-piperidinyl)benzamide, also known as CPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been synthesized using various methods, including the use of microwave irradiation and palladium-catalyzed cross-coupling reactions.
Mécanisme D'action
4-chloro-N-(1-propyl-4-piperidinyl)benzamide acts as a selective dopamine D3 receptor antagonist, which blocks the activity of dopamine at these receptors. This mechanism of action is thought to be responsible for its potential therapeutic effects in addiction, depression, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of addiction. However, more research is needed to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-chloro-N-(1-propyl-4-piperidinyl)benzamide is its selectivity for dopamine D3 receptors, which makes it a potential candidate for the treatment of addiction and other psychiatric disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for research on 4-chloro-N-(1-propyl-4-piperidinyl)benzamide. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic applications in other disease states, including Parkinson's disease and schizophrenia. Furthermore, more research is needed to determine the exact biochemical and physiological effects of this compound and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
4-chloro-N-(1-propyl-4-piperidinyl)benzamide can be synthesized using various methods, including the use of microwave irradiation and palladium-catalyzed cross-coupling reactions. One of the most common methods used to synthesize this compound is the palladium-catalyzed cross-coupling reaction between 4-chloro-3-nitrobenzoic acid and 1-propyl-4-piperidinylboronic acid. This method has been shown to be efficient and provides high yields of this compound.
Applications De Recherche Scientifique
4-chloro-N-(1-propyl-4-piperidinyl)benzamide has been studied for its potential therapeutic applications in various disease states, including depression, anxiety, and addiction. This compound is a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of addiction and other psychiatric disorders. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
4-chloro-N-(1-propylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-9-18-10-7-14(8-11-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCGIYQBXJDEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)
![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)




![3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5887593.png)
![3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5887599.png)